molecular formula C6H6N4S B2617197 6-amino-2H,3H-imidazo[2,1-b][1,3]thiazole-5-carbonitrile CAS No. 97876-69-2

6-amino-2H,3H-imidazo[2,1-b][1,3]thiazole-5-carbonitrile

Cat. No.: B2617197
CAS No.: 97876-69-2
M. Wt: 166.2
InChI Key: MYUVFHRJIRMDBA-UHFFFAOYSA-N
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Description

6-amino-2H,3H-imidazo[2,1-b][1,3]thiazole-5-carbonitrile is a heterocyclic compound that features both imidazole and thiazole ringsThe compound’s molecular formula is C6H6N4S, and it has a molecular weight of 166.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2H,3H-imidazo[2,1-b][1,3]thiazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with cyanoacetic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-amino-2H,3H-imidazo[2,1-b][1,3]thiazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various alkyl halides or acyl chlorides; reactions often require a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups at the amino position.

Scientific Research Applications

6-amino-2H,3H-imidazo[2,1-b][1,3]thiazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-2H,3H-imidazo[2,1-b][1,3]thiazole-5-carbonitrile involves its interaction with specific molecular targets. For instance, in anticancer research, the compound has been shown to inhibit enzymes such as topoisomerase II, leading to DNA double-strand breaks and subsequent cell death . The compound’s ability to bind to DNA and interfere with its replication and transcription processes is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-2H,3H-imidazo[2,1-b][1,3]thiazole-5-carbonitrile is unique due to the combination of imidazole and thiazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its uniqueness.

Properties

IUPAC Name

6-amino-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S/c7-3-4-5(8)9-6-10(4)1-2-11-6/h1-2,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUVFHRJIRMDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=C(N21)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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